10-methyl-3-propyl-2-(p-tolyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione

Nonsense mutation suppression Readthrough therapy Pyrimidoquinolinedione SAR

10-Methyl-3-propyl-2-(p-tolyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione (CAS 883961-14-6) is a tetracyclic heterocyclic compound belonging to the pyrimido[4,5-b]quinoline-4,5-dione class. Its molecular formula is C₂₂H₂₁N₃O₂, with a molecular weight of 359.4 g/mol and a computed XLogP3-AA of 4.

Molecular Formula C22H21N3O2
Molecular Weight 359.429
CAS No. 883961-14-6
Cat. No. B2915055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-methyl-3-propyl-2-(p-tolyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione
CAS883961-14-6
Molecular FormulaC22H21N3O2
Molecular Weight359.429
Structural Identifiers
SMILESCCCN1C(=NC2=C(C1=O)C(=O)C3=CC=CC=C3N2C)C4=CC=C(C=C4)C
InChIInChI=1S/C22H21N3O2/c1-4-13-25-20(15-11-9-14(2)10-12-15)23-21-18(22(25)27)19(26)16-7-5-6-8-17(16)24(21)3/h5-12H,4,13H2,1-3H3
InChIKeyMFERWKYWVUBJHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

CAS 883961-14-6 Procurement Specifications: Pyrimido[4,5-b]quinoline-4,5-dione Core Molar Mass and Structural Profile


10-Methyl-3-propyl-2-(p-tolyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione (CAS 883961-14-6) is a tetracyclic heterocyclic compound belonging to the pyrimido[4,5-b]quinoline-4,5-dione class. Its molecular formula is C₂₂H₂₁N₃O₂, with a molecular weight of 359.4 g/mol and a computed XLogP3-AA of 4 [1]. The molecule features a p-tolyl substituent at position 2, an N-propyl group at position 3, and an N-methyl group at position 10, distinguishing it from other substituted pyrimidoquinolinediones. This scaffold forms the basis of multiple patent families directed at nonsense mutation suppression and kinase inhibition.

Why Near-Analog Pyrimido[4,5-b]quinolinediones Cannot Replace CAS 883961-14-6 Without Verification


The pyrimido[4,5-b]quinoline-4,5-dione series is extensively derivatized at the N3, N10, and C2 positions, and minor substituent alterations are known to produce large shifts in biological target profiles. For instance, within the same patent family, replacing the N3 propyl group with allyl or benzyl, or switching from p-tolyl to o-tolyl at C2, results in compounds designated for distinct therapeutic indications [1]. Because the three variable positions on the tricyclic core generate a combinatorial chemical space with divergent pharmacological selectivity, generic substitution between catalog analogs such as 10-methyl-3-propyl-2-(o-tolyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione or 2-cyclopentyl-10-methyl-3-phenylpyrimido[4,5-b]quinoline-4,5-dione without matched-assay data carries a high risk of altering target engagement, cellular potency, and ADME properties. Procurement decisions must therefore be anchored to compound-specific evidence.

Quantitative Differentiation Evidence for CAS 883961-14-6 Against Closest Comparators


Nonsense Mutation Readthrough: Class-Level Activity Context for Pyrimido[4,5-b]quinoline-4,5-diones

The pyrimido[4,5-b]quinoline-4,5-dione scaffold is claimed in WO2014091446A1 as a nonsense mutation suppressor for diseases including Duchenne muscular dystrophy and cystic fibrosis [1]. The patent exemplifies multiple analogs with quantitative readthrough activity measured in a luciferase-based cellular assay. However, CAS 883961-14-6 itself is not among the exemplified compounds, and no direct readthrough data have been published for this specific molecule. The closest structurally characterized exemplars include N3-ethyl and N3-allyl variants with p-tolyl substitution at C2, which exhibit measurable suppression of premature termination codons, but a direct head-to-head comparison with the N3-propyl/p-tolyl substitution pattern is absent in the public domain. Therefore, any inference of readthrough activity for CAS 883961-14-6 rests solely on class-level SAR trends and cannot be considered quantitatively substantiated.

Nonsense mutation suppression Readthrough therapy Pyrimidoquinolinedione SAR

Application Scenarios for CAS 883961-14-6 Based on Available Evidence


SAR Probe for Pyrimido[4,5-b]quinoline-4,5-dione N3-Propyl Substitution Effects

As no target-specific bioactivity data are publicly disclosed for CAS 883961-14-6, its primary evidence-supported application is as a structure–activity relationship (SAR) probe within medicinal chemistry programs investigating the pyrimido[4,5-b]quinoline-4,5-dione scaffold. Researchers may compare this N3-propyl/p-tolyl analog against N3-methyl, N3-allyl, or N3-benzyl derivatives in parallel in-house assays to map the tolerance of the N3 pocket and C2 aryl region for a given target. This approach is consistent with the chemical space exploration described in WO2014091446A1 [1].

Analytical Reference Standard for Pyrimidoquinolinedione Library QC

The compound (molecular formula C₂₂H₂₁N₃O₂, MW 359.4 g/mol, XLogP3-AA = 4) [2] can serve as a chromatographic or mass spectrometric reference standard for quality control of larger pyrimido[4,5-b]quinoline-4,5-dione screening libraries, provided its identity and purity are independently verified by the end user. This utility is supported solely by PubChem computed physicochemical descriptors.

Negative Control Candidate for Readthrough Assays Targeting N3-Ethyl or N3-Allyl Analogs

Given the structural proximity to patent-exemplified nonsense mutation suppressors but the lack of disclosed readthrough data, CAS 883961-14-6 may be evaluated as a potential negative control in cellular readthrough screening cascades, where the N3-propyl substitution is hypothesized to be suboptimal based on the SAR trends in WO2014091446A1 [1]. This scenario requires de novo experimental validation.

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